molecular formula C34H64Cl2N2P2Pd B565852 Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane CAS No. 1227935-55-8

Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane

Cat. No. B565852
M. Wt: 740.168
InChI Key: DGAATSPGVXMFKV-UHFFFAOYSA-L
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Description

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II), also known as Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane, is a pivotal chemical compound extensively employed in the realm of biomedicine . It assumes a momentous role in catalytic reactions within the biomedical industry .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are ubiquitous in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The pipiridone analogs that are synthesized have been bio-assayed for their varied activity .


Molecular Structure Analysis

The molecular formula of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane is C34H64Cl2N2P2Pd .


Chemical Reactions Analysis

Piperidones have vital roles as organic building blocks and exhibit many biological activities . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .


Physical And Chemical Properties Analysis

The molecular formula of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane is C34H64Cl2N2P2Pd . The molecular weight of this compound is 740.168.

Scientific Research Applications

Alkyne Hydrothiolation Catalysis

Dichlorobis[1-(dicyclohexylphosphanyl)piperidine]palladium is an effective catalyst for alkyne hydrothiolation, enabling selective formation of cis-configured vinyl thioethers. This catalyst system stands out for its high efficiency, generating anti-Markovnikov adducts in excellent yields under relatively mild conditions (120 °C, 0.05 mol % catalyst) (R. Gerber & C. Frech, 2012).

Suzuki-Miyaura Cross-Coupling Catalysis

This compound has proven to be an exceptionally active Suzuki-Miyaura catalyst, offering excellent functional group tolerance. It facilitates the coupling of a wide array of substrates, including activated, nonactivated, and sterically hindered aryl and benzyl bromides, with arylboronic acids. The catalyst operates efficiently at low concentrations (0.2 mol %), achieving conversions of >95% in a short duration, showcasing its robustness and broad applicability (Jeanne L. Bolliger & C. Frech, 2010).

Mizoroki-Heck Reactions

The dichlorobis[1-(dicyclohexylphosphanyl)piperidine]palladium complex has been utilized as a highly active catalyst for Mizoroki-Heck reactions. It supports the coupling of various aryl bromides with alkenes, yielding products in excellent selectivity and yields under relatively low catalyst loadings. This complex demonstrates excellent functional group tolerance and has been applied to synthesize complex organic molecules, indicating its potential in pharmaceutical and fine chemical synthesis (M. Oberholzer, R. Gerber & C. Frech, 2012).

RAFT Polymerization Control

Dichloro-bis(aminophosphine) complexes of palladium have been explored for controlling RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. The presence of dicyclohexyl- and di(piperidin-1-yl)phosphinoyl substituents enhances the polymerization control, offering a balance between reaction kinetics and polymer molecular weight distribution. This advancement in polymer chemistry underscores the role of such complexes in precision polymer synthesis (Ihor Kulai et al., 2019).

Synthesis of Piperidinyl-Containing Compounds

The versatility of dichloropalladium; dicyclohexyl(piperidin-1-yl)phosphane extends to the synthesis of piperidinyl-containing compounds, which are valuable in medicinal chemistry for their biological activities. This highlights the compound's importance in the development of new pharmacologically active molecules (Zhifu Jiang et al., 2013).

properties

IUPAC Name

dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H32NP.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-17H,1-15H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAATSPGVXMFKV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64Cl2N2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673100
Record name Dichloropalladium--1-(dicyclohexylphosphanyl)piperidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II)

CAS RN

1227935-55-8
Record name Dichloropalladium--1-(dicyclohexylphosphanyl)piperidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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